molecular formula C20H20N4O2 B12246322 2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12246322
M. Wt: 348.4 g/mol
InChI Key: NZSRWJMTCVHCSK-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a naphthyridine moiety, and a methoxypyridine group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the cross-coupling of organoboron compounds with organic halides or pseudohalides under the catalysis of palladium complexes . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-2-yl]-2-phenylacetonitrile
  • 3-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

2-[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H20N4O2/c1-26-19-16(5-3-11-22-19)20(25)24-12-8-14(9-13-24)17-7-6-15-4-2-10-21-18(15)23-17/h2-7,10-11,14H,8-9,12-13H2,1H3

InChI Key

NZSRWJMTCVHCSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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